molecular formula C29H31NO5 B8089988 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

Cat. No.: B8089988
M. Wt: 473.6 g/mol
InChI Key: FKUBPXDMQFEPGP-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino position and a 4-(tert-butoxy)phenyl substituent at the fourth carbon of the butanoic acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The tert-butoxy group enhances steric bulk and may influence solubility, stability, and reactivity in solid-phase synthesis. This compound is primarily utilized in pharmaceutical research for constructing peptide-based therapeutics or probes .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUBPXDMQFEPGP-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and esterification.

    Introduction of the Tert-Butoxyphenyl Side Chain: The tert-butoxyphenyl group is introduced via a substitution reaction.

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Fmoc-D-Orn(Aloc)-OH is primarily utilized in the synthesis of peptide-based drugs. Its structure allows for the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino acids during peptide synthesis.

  • Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This method enables the sequential addition of amino acids to form peptides, facilitating the development of therapeutic peptides with enhanced stability and bioactivity .

Anticancer Research

Research has demonstrated that derivatives of compounds similar to Fmoc-D-Orn(Aloc)-OH exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications to the fluorenyl group can lead to compounds with significant anticancer properties .

CompoundCell Line TestedIC50 Value (μM)
Compound AHeLa5.7 - 13.0
Compound BMCF-73.1 - 27.1

These findings suggest that the structural characteristics of Fmoc-D-Orn(Aloc)-OH can be leveraged to design new anticancer agents.

Material Science

In addition to biological applications, Fmoc-D-Orn(Aloc)-OH has potential uses in material science, particularly in developing functionalized polymers and nanomaterials. Its ability to form stable complexes can be exploited for creating materials with specific mechanical and thermal properties.

  • Polymer Development : The incorporation of fluorenyl groups into polymer matrices can enhance their optical properties and thermal stability, making them suitable for applications in photonics and electronics .

Case Study 1: Peptide Therapeutics

A study focused on synthesizing a series of peptides using Fmoc-D-Orn(Aloc)-OH as a building block. The resulting peptides showed improved solubility and bioactivity compared to their non-Fmoc counterparts, demonstrating the importance of this compound in drug formulation .

Case Study 2: Anticancer Activity

Another research project investigated the cytotoxic effects of novel derivatives based on Fmoc-D-Orn(Aloc)-OH against several cancer cell lines. The results indicated that specific modifications led to enhanced efficacy, paving the way for further development of targeted cancer therapies .

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be used to protect the amino group during synthesis, allowing for selective reactions at other sites. The tert-butoxyphenyl side chain may interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds share the Fmoc-protected amino acid core but differ in substituent position, functional groups, or stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Applications/Notes
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 401916-49-2 C₂₉H₃₁NO₄ 457.56 Amino group at C3; tert-butyl instead of tert-butoxy Lab research; potential steric hindrance in peptide elongation
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid 1926162-97-1 C₂₅H₂₉NO₆ 439.50 Oxo group at C4; 3-methylpentan-3-yloxy substituent Storage: Sealed at 2–8°C; moderate hazard (H302, H315)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid 2044710-58-7 C₂₁H₂₁NO₆ 383.40 Methylated amino group; methoxy-oxo at C4 Acute toxicity (Category 4); R&D use only
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid N/A C₂₀H₂₁NO₅ 355.39 Methoxy at C4; shorter chain (butanoic acid) Early-stage drug discovery; Sigma-Aldrich catalog
(2R)-3-(4-tert-butoxyphenyl)-2-[Fmoc(methyl)amino]propanoic acid 1799443-50-7 C₂₉H₃₁NO₅ 473.56 Propanoic acid backbone; methylated Fmoc Used in peptide modifications; supplier: 960化工网

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid, often referred to as a fluorene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorene moiety, which is known for various pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C29H31NO5\text{C}_{29}\text{H}_{31}\text{N}\text{O}_{5}

This compound features a fluorene core, a methoxycarbonyl group, and a tert-butoxyphenyl substituent, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Fluorene derivatives have shown promise in inhibiting various bacterial strains. Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Antitumor Potential : Some studies suggest that fluorene derivatives can act as topoisomerase inhibitors, which are crucial in cancer therapy. The introduction of specific substituents on the fluorene structure has been linked to enhanced antiproliferative effects .
  • Antioxidant Properties : The antioxidant capacity of fluorene derivatives has been documented, indicating their potential role in reducing oxidative stress within biological systems .

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus, Escherichia coli, and others
AntitumorInhibits topoisomerase activity; potential for cancer therapy
AntioxidantReduces oxidative stress; protects cells from damage

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various fluorene derivatives against Mycobacterium tuberculosis. The results indicated that specific structural modifications led to improved inhibition rates, suggesting that this compound may possess similar or enhanced properties .
  • Topoisomerase Inhibition : Another investigation focused on the synthesis and characterization of 9-fluorenone derivatives as potential anticancer agents. The study found that these compounds exhibited significant cytotoxicity against cancer cell lines, supporting the hypothesis that this compound could be developed further for therapeutic use .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and stereochemical purity?

Methodological Answer:

  • Reaction Conditions: Use microwave-assisted synthesis (reducing reaction time) or low-temperature coupling (e.g., -10°C to 20°C) to minimize racemization, as demonstrated in Fmoc-protected amino acid syntheses .
  • Purification: Employ reverse-phase HPLC or chiral column chromatography to isolate the (R)-enantiomer, ensuring >98% stereochemical purity. Precipitate the product using tert-butyl methyl ether for efficient crystallization .
  • Catalysts: Optimize coupling reagents (e.g., HATU or DIC/Oxyma) to enhance activation efficiency while reducing side reactions .

What is the functional significance of the Fmoc group in this compound's application in peptide synthesis?

Methodological Answer:

  • Protection Strategy: The Fmoc group shields the amino group during solid-phase peptide synthesis (SPPS) and is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile tert-butoxy groups .
  • Compatibility: Unlike Boc groups, Fmoc allows orthogonal deprotection in multi-step syntheses, enabling modular assembly of complex peptides .

How does the 4-(tert-butoxy)phenyl substituent influence physicochemical properties and reactivity?

Methodological Answer:

  • Solubility: The bulky tert-butoxy group enhances solubility in organic solvents (e.g., DCM, DMF) but reduces aqueous solubility, necessitating optimized solvent systems for biological assays .
  • Steric Effects: The substituent may hinder coupling reactions in SPPS; mitigate this by using elevated temperatures (40–50°C) or prolonged reaction times (2–4 hours) .

What advanced analytical techniques confirm stereochemical integrity and purity?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol gradients to resolve enantiomers and quantify purity (>99% ee) .
  • NMR Spectroscopy: Analyze NOE correlations (e.g., 2D ROESY) to verify the (R)-configuration at the chiral center .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., HRMS-TOF) confirms molecular weight (C₃₀H₃₂N₂O₆: 532.22 g/mol) and detects trace impurities .

What critical storage conditions ensure long-term stability?

Methodological Answer:

  • Storage: Store at -20°C under argon in amber vials to prevent oxidation and hydrolysis of the tert-butoxy group .
  • Handling: Use anhydrous solvents (e.g., DMF stored over molecular sieves) during synthesis to avoid degradation .

How to design experiments evaluating biological activity in drug delivery systems?

Methodological Answer:

  • Target Interaction Studies: Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to peptide receptors (e.g., integrins or GPCRs) .
  • Cellular Uptake: Label the compound with a fluorescent tag (e.g., FITC) and quantify internalization in cancer cell lines via confocal microscopy .

How to resolve contradictions in reactivity or bioactivity data across studies?

Methodological Answer:

  • Controlled Replication: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict reaction pathways or docking studies (AutoDock Vina) to rationalize bioactivity discrepancies .

What are the degradation pathways and mitigation strategies?

Methodological Answer:

  • Hydrolysis: The tert-butoxy group hydrolyzes in acidic conditions (pH < 3), forming 4-hydroxyphenyl derivatives. Stabilize by buffering solutions at neutral pH .
  • Oxidation: Add antioxidants (e.g., BHT at 0.1% w/v) to formulations to prevent radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.